molecular formula C9H15N3 B1468447 1-(cyclopentylmethyl)-1H-pyrazol-5-amine CAS No. 1247076-54-5

1-(cyclopentylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1468447
CAS No.: 1247076-54-5
M. Wt: 165.24 g/mol
InChI Key: FWLVHIRNRFSVTN-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-1H-pyrazol-5-amine is a versatile chemical scaffold based on the 5-aminopyrazole core, a structure of high significance in medicinal and synthetic chemistry . The 5-aminopyrazole moiety is a polyfunctional synthon with multiple nucleophilic sites, allowing it to undergo cyclization and cycloaddition reactions with various bielectrophiles to construct a diverse array of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and others . These fused heterocycles are of immense interest as they often mimic purine bases and exhibit a broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents . The cyclopentylmethyl substituent on the pyrazole ring can influence the compound's lipophilicity and conformational properties, making it a valuable building block in designing novel bioactive molecules and complex chemical entities for research applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(cyclopentylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-9-5-6-11-12(9)7-8-3-1-2-4-8/h5-6,8H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLVHIRNRFSVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopentylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings.

The molecular formula of this compound is C10_{10}H14_{14}N4_{4}. Its structure features a pyrazole ring, which is critical for its biological activity. The compound's unique cyclopentylmethyl side chain may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study involving various substituted pyrazol-5-amines demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. Although specific data on this compound was not detailed, related compounds have shown promising results in inhibiting bacterial growth, suggesting potential efficacy for this compound as well.

Compound Activity Tested Strains
9d, 9g, 9h (related pyrazoles)Potent antimicrobialS. aureus, E. coli, P. aeruginosa

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely reported. Compounds with a pyrazole scaffold have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on structurally similar compounds indicate that this compound could also exhibit anticancer activity.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. Further biochemical studies are required to clarify these interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole compounds:

  • Antimicrobial Screening : A study synthesized various pyrazole derivatives and screened them against standard bacterial strains. Some derivatives showed significant antibacterial activity comparable to established antibiotics .
  • Structure-Activity Relationship (SAR) : Research into SAR for pyrazole derivatives has shown that modifications in the side chains can enhance biological activity. This suggests that small changes in the structure of this compound could lead to improved efficacy .
  • In Vivo Studies : Preliminary in vivo studies on related compounds have indicated potential therapeutic benefits in animal models of disease, further supporting the need for research into the biological effects of this compound .

Scientific Research Applications

1-(Cyclopentylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative with a cyclopentylmethyl substituent, having the molecular formula C9H15N3C_9H_{15}N_3 and a molecular weight of approximately 165.24 g/mol. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

While specific research on this compound is limited, the pyrazole scaffold is well-studied and has diverse applications. Researchers may consider this compound for investigations in areas where other pyrazole derivatives have shown promise.

Drug Discovery Pyrazoles exhibit diverse biological activities, including acting as antimicrobials, anti-inflammatory agents, and anticonvulsants. Therefore, this compound might be investigated for similar properties.

Material Science this compound may be used in the development of new materials.

Interaction Studies

Interaction studies involving this compound would typically focus on its binding affinity to biological targets like enzymes or receptors. These studies can include:

  • Binding assays: Determining the compound's affinity for specific protein targets.
  • Cell-based assays: Evaluating its effects on cellular function.
  • In vivo studies: Assessing its activity and pharmacokinetics in living organisms.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. The presence of the amino group allows for hydrogen bonding, which is crucial for binding interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(cyclopentylmethyl)-1H-pyrazol-5-amine with key analogs, focusing on substituent effects, biological activity, synthesis, and physicochemical properties.

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Key Structural Differences Biological/Functional Implications Reference
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine Cyclopentyl (3), Phenyl (1) Cyclopentyl at 3-position vs. cyclopentylmethyl at 1-position Regioisomeric differences alter kinase selectivity (e.g., p38αMAP vs. cancer-related kinases)
1-Phenyl-1H-pyrazol-5-amine Phenyl (1) Aromatic vs. aliphatic substituent Reduced steric hindrance; potential for π-π interactions in binding
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl (1) Heteroaromatic vs. aliphatic substituent Altered electronic properties; may affect metabolic stability
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine Cyclopropylethyl (1) Smaller cycloalkyl group Reduced lipophilicity; potential for improved solubility

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP (Predicted) Solubility (mg/mL) Key Features
This compound C₉H₁₅N₃ 165.24 ~2.5 <1 (aqueous) High lipophilicity; bulky substituent
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine C₁₂H₁₅N₃ 201.27 ~3.0 <0.5 Aromatic and aliphatic hybrid
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine C₈H₉N₃S 179.24 ~1.8 ~1.2 Heteroatom influence on polarity

Preparation Methods

General Synthetic Approach

The synthesis of 1-(cyclopentylmethyl)-1H-pyrazol-5-amine typically proceeds via cyclization reactions involving hydrazine derivatives and appropriate ketone or nitrile precursors, followed by functional group manipulations to introduce the cyclopentylmethyl substituent.

A representative and well-documented procedure involves the following key steps:

Specific Preparation Method Using Phosphoric Acid Reflux

A detailed synthetic route reported involves the treatment of precursor compounds (denoted as 8a-k) in 85% phosphoric acid under reflux conditions for 6 hours. The procedure is as follows:

Step Conditions and Reagents Description
1 Dissolve precursor 8a-k (1 equiv) in 150 mL 85% phosphoric acid The solution is heated to reflux for 6 hours to promote cyclization and amination reactions.
2 Cool the reaction mixture to room temperature Post-reflux cooling prepares the mixture for work-up.
3 Pour reaction mixture slowly into 150 mL ice-cold water Quenching the reaction and diluting the acid.
4 Basify aqueous phase with 6N NaOH to pH 7 Neutralization to extract the product into organic phase.
5 Extract with dichloromethane (3 × 150 mL) Organic extraction of the product.
6 Wash combined organic layers with water (3 × 150 mL) Removal of residual acid and impurities.
7 Dry over anhydrous sodium sulfate (Na2SO4) Drying the organic extract.
8 Filter and concentrate the organic phase Removal of solvent to obtain crude product.
9 Purify by silica gel column chromatography (PE/EA = 100/20) Final purification to isolate this compound.

This method yields the target compound with approximately 73% yield under these conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Phosphoric acid reflux of precursors (8a-k) 85% H3PO4, reflux 6 h, neutralization, extraction, chromatography 73 Straightforward, scalable; uses strong acid and standard work-up; well-documented procedure.
Hydrazine + β-ketonitrile condensation Hydrazine derivatives, β-ketonitriles, mild conditions Variable Versatile; forms 5-aminopyrazole core; requires subsequent N-alkylation for cyclopentylmethyl group.
Rh(III)-catalyzed C–H activation annulation Rh(III) catalyst, alkynoates/alkynamides Not reported Advanced method for pyrazolo-fused heterocycles; potential for future application.

Q & A

Q. What are the recommended synthetic methodologies for 1-(cyclopentylmethyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, cyclopropyl or cyclopentyl substituents can be introduced via nucleophilic substitution or condensation reactions using pyrazole precursors and alkyl halides. Reaction conditions (e.g., solvents like dichloromethane, catalysts like triethylamine, and temperatures of 0–5°C for controlled additions) are critical for optimizing yields . Purification via column chromatography (silica gel, hexane:ethyl acetate eluent) ensures high purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key characterization methods include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and molecular conformation .
  • Mass spectrometry (MS) for molecular weight validation .
  • Infrared spectroscopy (IR) to identify functional groups (e.g., amine stretches at ~3250 cm⁻¹) .
  • Thin-layer chromatography (TLC) to monitor reaction progress .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the biological activity of this compound derivatives?

  • In vitro assays : Measure IC₅₀ values for target inhibition (e.g., p38 MAPK or TNFα) using enzyme-linked immunosorbent assays (ELISA) or fluorescence-based methods .
  • Cell-based models : Test cytotoxicity and anti-inflammatory effects in neutrophil migration assays .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopentylmethyl vs. trifluoropropyl) to correlate structural features with activity .

Q. How can researchers address conflicting data on substituent effects in pyrazole derivatives?

Contradictions in biological activity (e.g., varying IC₅₀ values for similar substituents) require:

  • Statistical validation : Replicate experiments with larger sample sizes.
  • Computational modeling : Use molecular docking to predict binding affinities to targets like kinases .
  • Systematic substitution : Compare analogs (e.g., halogenated vs. alkylated derivatives) under identical assay conditions .

Q. What methodologies optimize metabolic stability for drug candidates derived from this compound?

  • Microsomal stability assays : Incubate derivatives with liver microsomes to assess metabolic degradation rates .
  • CYP450 inhibition studies : Identify interactions with cytochrome P450 enzymes using fluorogenic substrates .
  • Pro-drug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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